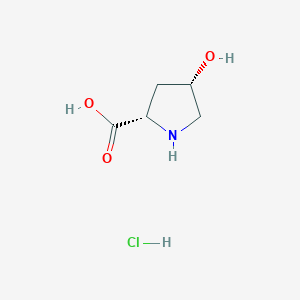
(2S,4S)-4-Hydroxypyrrolidin-2-carbonsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 4-hydroxyproline hydrochloride, is a naturally occurring amino acid derivative that is widely used in the fields of biochemistry and pharmaceuticals. It is an important intermediate in the synthesis of many compounds, including peptide drugs, and is used as a building block for the production of a variety of organic compounds. 4-hydroxyproline hydrochloride is also an important component of many enzymes and proteins, and is involved in a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
(2S,4S)-4-Hydroxypyrrolidin-2-carbonsäurehydrochlorid: wurde in der Krebsforschung eingesetzt, da es die Kollagensynthese hemmen kann. Es hat gezeigt, dass es die Myotubbildung und die Expression des sarkomeren Myosins in murinen Skelettmuskelzellen blockiert, was für die Untersuchung der Dynamik von Krebszellen und potenzieller Behandlungen relevant sein kann .
Biotechnologie & Mikrobielle Produktion
In der Biotechnologie, insbesondere in mikrobiellen Zellfabriken, ist This compound ein Ziel für die Produktionsoptimierung. Studien haben sich auf rekombinantes Escherichia coli konzentriert, das L-Prolin cis-4-Hydroxylase exprimiert, um die Produktion dieser Verbindung zu verbessern, was für industrielle Anwendungen von Bedeutung ist .
Synthese von Neuroexzitatorischen Verbindungen
Diese Verbindung ist ein vielseitiges Reagenz für die Synthese von neuroexzitatorischen Kainoiden, die in der neurologischen Forschung verwendet werden, um exzitatorische Prozesse zu verstehen und könnten Auswirkungen auf die Entwicklung von Behandlungen für neurologische Störungen haben .
Antifungal Anwendungen
This compound: wird auch bei der Synthese von antifungalen Echinocandinen eingesetzt. Dies ist eine Klasse von Antimykotika, die zur Behandlung von Pilzinfektionen eingesetzt werden kann, und die Rolle der Verbindung bei ihrer Synthese ist entscheidend .
Muskelzellforschung
Die Hemmeigenschaften von This compound auf die Bildung und Differenzierung von Muskelzellen machen es zu einem wertvollen Werkzeug in der Muskelzellforschung, das Einblicke in die Muskelentwicklung und potenzielle muskelbezogene Therapien bietet .
Synthese von chiralen Liganden
Es wird bei der Synthese von chiralen Liganden für die enantioselektive Ethylierung von Aldehyden verwendet. Diese Anwendung ist wichtig im Bereich der organischen Chemie, wo enantiomerenreine Substanzen benötigt werden .
Safety and Hazards
Wirkmechanismus
- The primary target of this compound is 6-oxocamphor hydrolase . This enzyme plays a crucial role in catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction. As a result, it yields the optically active (2R,4S)-beta-campholinic acid .
Target of Action
Biochemische Analyse
Biochemical Properties
Cis-4-Hydroxy-L-Proline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit collagen synthesis, a process crucial for the structural integrity of various tissues . This interaction with collagen synthesis pathways highlights its potential role in influencing the structure and function of tissues.
Cellular Effects
Cis-4-Hydroxy-L-Proline Hydrochloride has been observed to have significant effects on cellular processes. It can block myotube formation and expression of sarcomeric myosin heavy chain in C2C12 murine skeletal muscle cells . It also inhibits the proliferation of certain cancer cell lines, such as the murine Panc02 pancreatic carcinoma cell line .
Molecular Mechanism
The molecular mechanism of action of Cis-4-Hydroxy-L-Proline Hydrochloride involves its interaction with collagen synthesis pathways. By inhibiting this process, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of Cis-4-Hydroxy-L-Proline Hydrochloride can vary with different dosages in animal models
Metabolic Pathways
Cis-4-Hydroxy-L-Proline Hydrochloride is involved in specific metabolic pathways. It is known to interact with enzymes involved in collagen synthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.
Eigenschaften
IUPAC Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-MMALYQPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633586 |
Source


|
| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441067-49-8 |
Source


|
| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
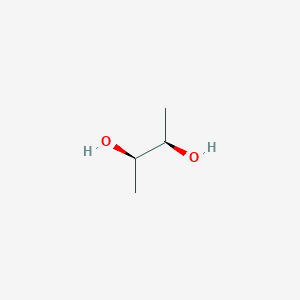
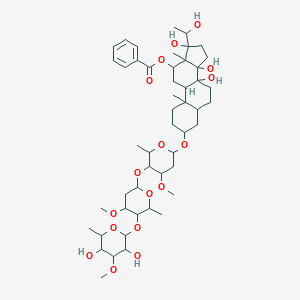
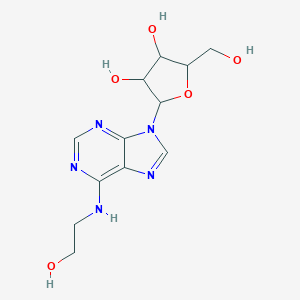
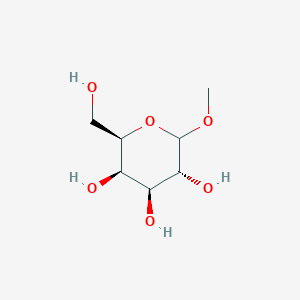

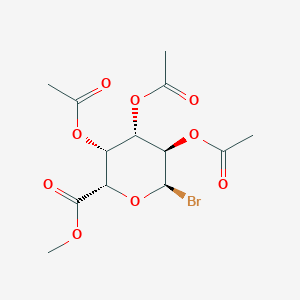

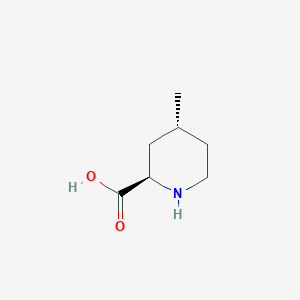


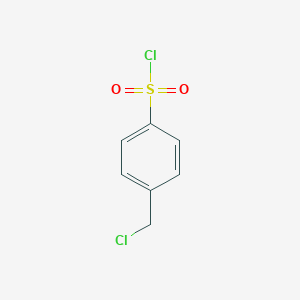
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
